![molecular formula C26H20ClFN4O2 B2535307 2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-fluorophenyl)acetamide CAS No. 1189455-10-4](/img/structure/B2535307.png)
2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-fluorophenyl)acetamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimido[5,4-b]indole ring and the fluorophenyl group would likely have a significant impact on its structure and properties .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The pyrimido[5,4-b]indole ring and the fluorophenyl group could potentially undergo a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, functional groups, and the presence of the pyrimido[5,4-b]indole ring and the fluorophenyl group would all contribute to its properties .Scientific Research Applications
Antimicrobial Activities
- A study synthesized a series of acetamide derivatives, including similar structures, and evaluated their antimicrobial properties against various pathogenic microorganisms. Some compounds showed promising antibacterial and antifungal activities, highlighting their potential use in developing new antimicrobial agents (Debnath & Ganguly, 2015).
Pharmaceutical Compositions
- Research into the synthesis of novel compounds, including acetamide derivatives, has explored their use in pharmaceutical compositions for therapeutic applications. These investigations underscore the potential of these compounds in drug development for treating various diseases (ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン, 2005).
Inhibitors for Biological Targets
- Several studies have synthesized acetamide derivatives and evaluated their inhibitory activities against specific biological targets such as ribonucleotide reductase, thrombin, and phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR). These compounds have shown varying degrees of efficacy, suggesting their potential application in designing inhibitors for therapeutic purposes (Farr et al., 1989); (Lee et al., 2007); (Stec et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[3-[(2-chlorophenyl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClFN4O2/c1-16-6-11-22-20(12-16)24-25(32(22)14-23(33)30-19-9-7-18(28)8-10-19)26(34)31(15-29-24)13-17-4-2-3-5-21(17)27/h2-12,15H,13-14H2,1H3,(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBEUQOMBNWPXNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=CC=C4Cl)CC(=O)NC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClFN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-fluorophenyl)acetamide |
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